
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives. It has been extensively studied for its potential applications in various scientific research fields.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth and proliferation of microorganisms. It is also thought to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been shown to exhibit several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of lipid peroxidation products, such as malondialdehyde. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
One of the major advantages of using 2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on a wide range of microorganisms. Another advantage is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying oxidative stress and inflammation-related diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity to human cells. Therefore, caution should be taken when handling this compound.
将来の方向性
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide. One direction is to investigate its potential applications in the treatment of infectious diseases, such as bacterial and fungal infections. Another direction is to study its potential use in the treatment of oxidative stress and inflammation-related diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties.
合成法
The synthesis of 2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide involves the reaction of 4-methoxyaniline with 2-aminobenzenethiol in the presence of acetic anhydride and glacial acetic acid. The resulting intermediate is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to obtain the final product.
科学的研究の応用
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit significant antimicrobial activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and yeasts. It has also been found to possess potent antioxidant and anti-inflammatory properties.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-11-3-8-14-15(9-11)22-17(18-14)19-16(20)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,19,20) |
InChIキー |
CKZVBNXFMLGIBX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291348.png)
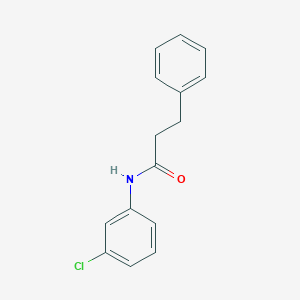
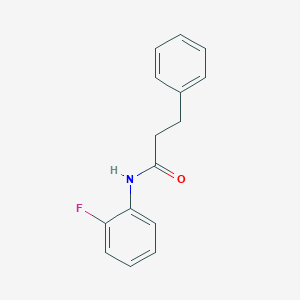
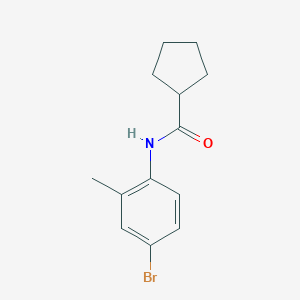

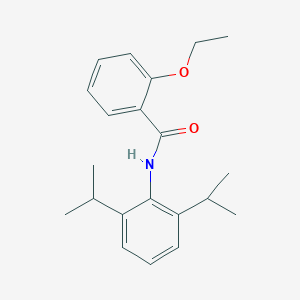
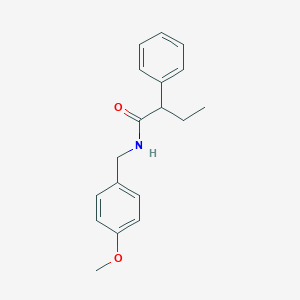

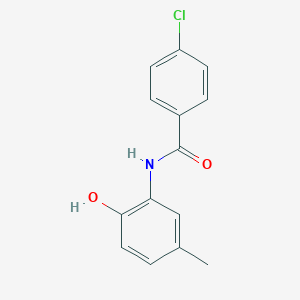


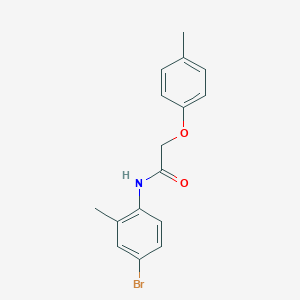
![4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)